molecular formula C11H14ClF2NO B6208225 1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride CAS No. 2694733-72-5

1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride

Cat. No.: B6208225
CAS No.: 2694733-72-5
M. Wt: 249.7
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Description

1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclobutane ring attached to an amine group and a phenyl ring substituted with a difluoromethoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride involves several steps, typically starting with the preparation of the cyclobutane ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions involving suitable precursors.

    Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the phenyl ring.

    Amine Functionalization:

    Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.

    1-[4-(methoxy)phenyl]cyclobutan-1-amine hydrochloride: The absence of fluorine atoms in the methoxy group can lead to different physicochemical properties and applications.

    1-[4-(difluoromethyl)phenyl]cyclobutan-1-amine hydrochloride: The presence of a difluoromethyl group instead of a difluoromethoxy group can influence the compound’s stability and reactivity.

Properties

CAS No.

2694733-72-5

Molecular Formula

C11H14ClF2NO

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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